molecular formula C26H20N4O2S B2633761 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-70-5

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2633761
CAS RN: 537668-70-5
M. Wt: 452.53
InChI Key: QSBFLUYYRRNZKQ-UHFFFAOYSA-N
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Description

The compound “2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given the presence of multiple reactive sites on the molecule. For example, the presence of the indole ring, the thioether group, and the pyrimidinone ring could all potentially participate in chemical reactions .

Scientific Research Applications

Anti-Cancer Agents

This compound has been studied for its potential as an anti-cancer agent . In particular, it has shown high anti-tumor activity. The antiproliferative activity of the compound was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Alkylation Reactions

The compound has been involved in alkylation reactions at two nitrogen atoms when reacted with isocyanates . This reaction formed 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones .

Sulfur Atom Alkylation

When the compound reacted with isothiocyanates, it afforded 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones undergoing alkylation at the sulfur atom .

Antioxidant Agents

The compound has been studied for its potential as an antioxidant agent . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Agents

The compound has also been evaluated for its anti-inflammatory properties . Anti-inflammatory agents are medications that reduce inflammation, which is a way your body responds to injury or disease.

Molecular Docking Studies

Molecular docking studies have been performed to reveal the binding orientations of the synthesized compounds in the active site of c-Met . This is crucial in drug discovery and development.

Future Directions

Given the diverse biological activities of indole derivatives, there is significant potential for further exploration of this compound and related compounds. Future research could focus on elucidating the specific biological activities of this compound, as well as optimizing its synthesis and characterizing its physical and chemical properties .

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2S/c31-22(29-15-14-17-8-4-7-13-21(17)29)16-33-26-28-23-19-11-5-6-12-20(19)27-24(23)25(32)30(26)18-9-2-1-3-10-18/h1-13,27H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBFLUYYRRNZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

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